3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . TFMP derivatives are used in the agrochemical and pharmaceutical industries, and their synthesis involves the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” includes a benzamide group, a thiadiazole group, and a trifluoromethyl group. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups have been extensively studied . The unique physicochemical properties of the fluorine atom contribute to the biological activities of fluorine-containing compounds .Scientific Research Applications
- The trifluoromethyl (CF₃) group in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- The benzamide scaffold, combined with the trifluoromethyl group, exhibits anti-inflammatory properties. It may modulate cytokine production, reduce inflammation, and alleviate symptoms associated with inflammatory diseases .
- The compound’s unique structure has attracted attention for its potential as an antibacterial and antifungal agent. It may disrupt microbial membranes or inhibit essential enzymes .
- The presence of the thiadiazole ring and the trifluoromethyl group suggests neuroprotective properties. Researchers have investigated its effects on neuronal cell survival, oxidative stress, and neuroinflammation .
- Some studies have focused on the compound’s impact on metabolic pathways. It may enhance insulin sensitivity, regulate glucose metabolism, and improve lipid profiles .
- The trifluoromethyl group’s stability and lipophilicity make this compound interesting for agrochemical research. It could serve as a building block for designing new herbicides, fungicides, or insecticides .
Anticancer Properties
Anti-inflammatory Activity
Antibacterial and Antifungal Effects
Neuroprotective Potential
Metabolic Disorders and Insulin Sensitization
Agrochemical Applications
properties
IUPAC Name |
3-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3OS2/c18-13-3-1-2-11(8-13)14(25)22-15-23-24-16(27-15)26-9-10-4-6-12(7-5-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBDKLMJOBQHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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